molecular formula C23H16FNO4S B11488781 3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11488781
M. Wt: 421.4 g/mol
InChI Key: DUOXJYWPUJWSAT-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is known for its biological activity, and functional groups that can participate in diverse chemical reactions.

Properties

Molecular Formula

C23H16FNO4S

Molecular Weight

421.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(4-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H16FNO4S/c1-2-11-29-16-9-5-13(6-10-16)17-12-18(26)25-20-19(14-3-7-15(24)8-4-14)22(23(27)28)30-21(17)20/h1,3-10,17H,11-12H2,(H,25,26)(H,27,28)

InChI Key

DUOXJYWPUJWSAT-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, palladium catalysts, and base conditions for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical probes for research.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the thienopyridine core is crucial for its biological activity, as it can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-5-OXO-7-[4-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of the thienopyridine core and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

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